N-(1,2-benzoxazol-3-yl)-2-bromobenzamide
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Overview
Description
N-(1,2-benzoxazol-3-yl)-2-bromobenzamide is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are aromatic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-benzoxazol-3-yl)-2-bromobenzamide typically involves the cyclization of 2-aminophenol with a suitable brominated benzoyl chloride. One common method involves the reaction of 2-aminophenol with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1,2-benzoxazol-3-yl)-2-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzoxazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoxazoles depending on the nucleophile used.
Oxidation Reactions: Products include benzoxazole oxides.
Reduction Reactions: Products include benzoxazole amines.
Scientific Research Applications
N-(1,2-benzoxazol-3-yl)-2-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(1,2-benzoxazol-3-yl)-2-bromobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- N-(1,2-benzoxazol-3-yl)-N-methylmethanesulfonamide
- 2-(1,2-benzoxazol-3-yl)-N-cyclopropylacetamide
- 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives
Uniqueness
N-(1,2-benzoxazol-3-yl)-2-bromobenzamide is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C14H9BrN2O2 |
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Molecular Weight |
317.14 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-2-bromobenzamide |
InChI |
InChI=1S/C14H9BrN2O2/c15-11-7-3-1-5-9(11)14(18)16-13-10-6-2-4-8-12(10)19-17-13/h1-8H,(H,16,17,18) |
InChI Key |
QDWIHILWANMFKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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